tert-Butyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
tert-Butyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a naphthyridine core
Preparation Methods
The synthesis of tert-Butyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the esterification process.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
tert-Butyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Reduction Reactions: The carbonyl group in the naphthyridine core can be reduced to form corresponding alcohols under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized products.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols.
Scientific Research Applications
tert-Butyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the naphthyridine core play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
tert-Butyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:
6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine: Lacks the tert-butyl ester group, which may affect its solubility and reactivity.
tert-Butyl 1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: Lacks the bromine atom, which may influence its chemical reactivity and biological activity.
The presence of the tert-butyl ester group and the bromine atom in this compound makes it unique and potentially more versatile in various applications.
Properties
Molecular Formula |
C14H15BrN2O3 |
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Molecular Weight |
339.18 g/mol |
IUPAC Name |
tert-butyl 6-bromo-1-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C14H15BrN2O3/c1-14(2,3)20-13(19)10-7-17(4)12-9(11(10)18)5-8(15)6-16-12/h5-7H,1-4H3 |
InChI Key |
RGQXGOZHDKJZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN(C2=C(C1=O)C=C(C=N2)Br)C |
Origin of Product |
United States |
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